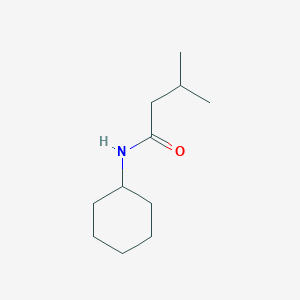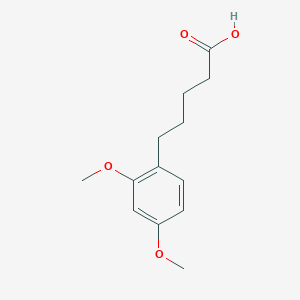
5-(2,4-Dimethoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxyphenyl)pentanoic acid, also known as DMPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder with a molecular weight of 259.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)pentanoic acid is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 5-(2,4-Dimethoxyphenyl)pentanoic acid may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
5-(2,4-Dimethoxyphenyl)pentanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been shown to decrease the expression of cyclooxygenase-2, an enzyme involved in the inflammatory response. In addition, 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2,4-Dimethoxyphenyl)pentanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 5-(2,4-Dimethoxyphenyl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)pentanoic acid.
Conclusion
In conclusion, 5-(2,4-Dimethoxyphenyl)pentanoic acid is a chemical compound with potential therapeutic applications. Its synthesis method yields a high purity of 5-(2,4-Dimethoxyphenyl)pentanoic acid, which has been extensively studied for its anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin production and the increase of GABA levels in the brain. Its potential use in the treatment of neurodegenerative diseases and chronic pain makes 5-(2,4-Dimethoxyphenyl)pentanoic acid a promising area of research for future studies.
Applications De Recherche Scientifique
5-(2,4-Dimethoxyphenyl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-convulsant properties. 5-(2,4-Dimethoxyphenyl)pentanoic acid has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
103395-07-9 |
|---|---|
Nom du produit |
5-(2,4-Dimethoxyphenyl)pentanoic acid |
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
RFDYHAGXJFZRFL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CCCCC(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

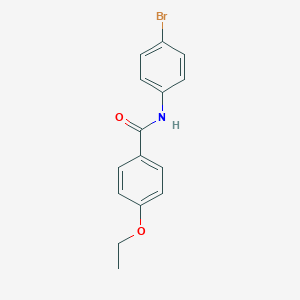
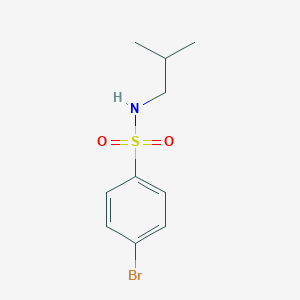
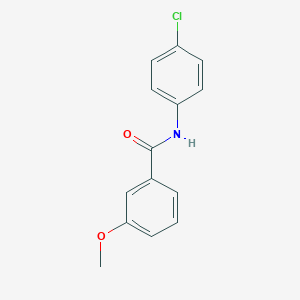
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)
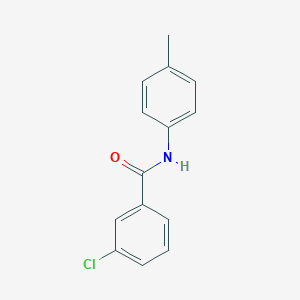
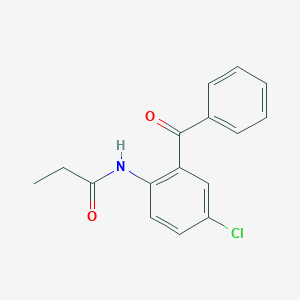
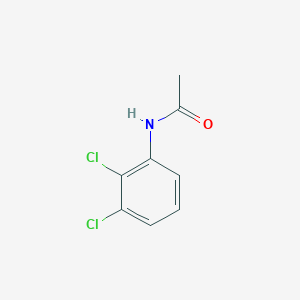
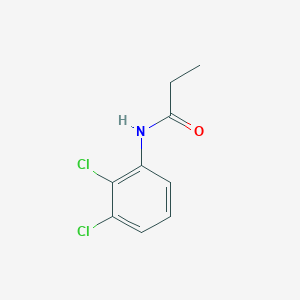
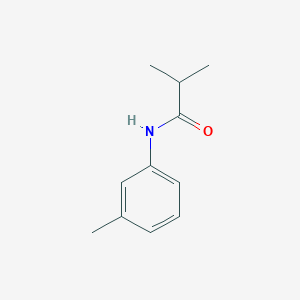
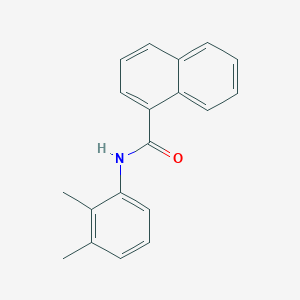
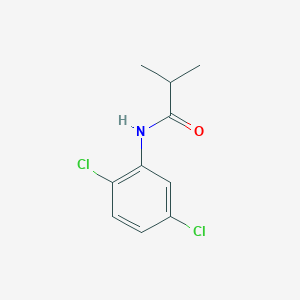
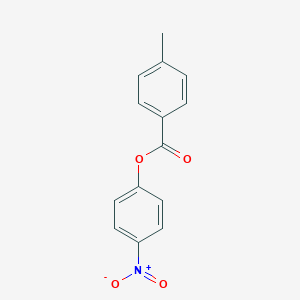
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
